

Strategies to improve the electrochemical performance of LaNiO₃ cathodes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

[Get Quote](#)

Technical Support Center: LaNiO₃ Cathodes

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to improve the electrochemical performance of **Lanthanum Nickel Oxide** (LaNiO₃) cathodes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with LaNiO₃ cathodes, offering potential causes and actionable solutions.

Issue 1: High Overpotential and Sluggish Kinetics for Oxygen Evolution Reaction (OER)

Question: My baseline LaNiO₃ cathode exhibits a high overpotential (>350 mV at 10 mA cm⁻²) and a large Tafel slope (>100 mV dec⁻¹) for the OER. What strategies can I implement to improve its catalytic activity?

Answer: High overpotential and sluggish kinetics are common issues for unmodified LaNiO₃, often attributed to limited active sites and suboptimal electronic structure.^[1] Several strategies can address this:

- Introduce Surface Oxygen Vacancies: Creating oxygen vacancies on the LaNiO₃ surface can significantly enhance OER performance.^{[2][3]} This is because oxygen vacancies can modify

the electronic structure, increase electronic conductivity, and create more active sites.^[3] One method is to anneal the LaNiO₃ material in a hydrogen atmosphere, which has been shown to lower the onset overpotential to 380 mV at 10 mA cm⁻² and reduce the Tafel slope to around 70.8 mV dec⁻¹.^[3]

- Form a Heterostructure: Coupling LaNiO₃ with other materials can create synergistic effects that boost performance. For example, creating a heterostructure with FeOOH nanosheets has been shown to lower the overpotential to 284 mV at 10 mA cm⁻² and the Tafel slope to 69 mV dec⁻¹.^[1] This improvement is attributed to an increased electrochemically active surface area, facilitated charge transfer, and optimized adsorption of OH intermediates at the interface.^[1]
- Apply Compressive Strain: Epitaxially straining the LaNiO₃ thin film can significantly enhance both the oxygen reduction reaction (ORR) and the OER. Compressive strain, in particular, can lead to performance surpassing that of noble metals like Platinum (Pt).^[4] This effect is linked to the strain-induced splitting of the e_g orbitals, which modifies surface orbital asymmetry and positively impacts catalytic activity.^[4]

Issue 2: Poor Cycling Stability and Capacity Fade

Question: My LaNiO₃-based cathode shows significant capacity degradation after a few hundred cycles. What are the likely degradation mechanisms and how can I improve stability?

Answer: Capacity fade in LaNiO₃-based systems can stem from several factors, including structural instability, side reactions with the electrolyte, and transition metal migration.^{[5][6][7]}

- Primary Cause: A key reason for poor stability, especially in Li-rich layered cathodes, is structural transformation during cycling. This includes the migration of transition metal ions (like Ni²⁺) from the transition metal layer to the lithium layer, which accelerates the phase transformation from a layered structure to a spinel structure.^{[5][6]}
- Solution: Surface Modification/Coating: A proven strategy to enhance stability is to apply a surface coating. Coating a Li-rich cathode (Li_{1.2}Mn_{0.54}Ni_{0.13}Co_{0.13}O₂) with a thin, uniform layer of LaNiO₃ has been shown to significantly improve cycling performance.^[8] A 3 wt% LaNiO₃-coated electrode exhibited 92% capacity retention after 50 cycles at a 1C rate.^[8] The LaNiO₃ layer protects the electrode from erosion by the electrolyte, suppresses side reactions, and helps maintain the structural integrity of the cathode material.^{[5][8]} The strong

La-O bond energy also helps to limit oxygen release and the formation of lithium vacancies.

[5][6]

Issue 3: Low Specific Capacity in Energy Storage Applications

Question: I am developing a LaNiO_3 -based supercapacitor electrode, but the specific capacity is lower than expected. How can I increase it?

Answer: The limited specific capacity of pure LaNiO_3 in supercapacitors is often due to its relatively low surface area when synthesized by traditional methods.[1] The following strategies can enhance capacity:

- Doping with Strontium (Sr): Partially substituting Lanthanum with Strontium can significantly improve electrochemical performance. Doping creates a porous, honeycombed nanosheet structure, which increases the number of active sites.[9][10] An optimal composition of $\text{La}_{0.6}\text{Sr}_{0.4}\text{NiO}_3-\delta$ (LSNO-0.4) has been shown to exhibit a high specific capacity of 115.88 mAh g^{-1} at a current density of 0.6 A g^{-1} .[9][11]
- Morphology Engineering: Synthesizing LaNiO_3 with a nanostructure, such as nanorods or porous nanosheets, increases the specific surface area.[1][9] A larger surface area provides more redox sites for charge storage, thereby increasing capacity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the electrochemical performance of LaNiO_3 cathodes?

A1: The main strategies can be categorized as follows:

- Structural and Electronic Modification: This includes inducing strain[4], creating oxygen vacancies[2][3], and A-site or B-site doping to tune the electronic structure and create active sites.[9][12]
- Morphology and Surface Engineering: This involves synthesizing nanostructures (nanorods, nanosheets) to increase the surface area[1] and applying surface coatings to improve stability and reduce side reactions.[6][8]

- Composite and Heterostructure Formation: Combining LaNiO_3 with other materials, such as FeOOH ^[1] or $\text{La}_2\text{NiO}_{4+\delta}$ ^[13], can lead to synergistic effects that improve conductivity, charge transfer, and overall catalytic activity.

Q2: How does creating oxygen vacancies affect the performance of LaNiO_3 ?

A2: Introducing oxygen vacancies has a multi-faceted positive impact on OER performance. The presence of oxygen defects leads to an aggregation of Nickel on the LaNiO_3 surface, which is crucial for enhancing OER activity.^[2] Furthermore, quantum-chemical calculations reveal that oxygen vacancies modify the perovskite's electronic structure and are thermodynamically more favorable on the surface than in the bulk, which increases the material's electronic conductivity.^[3] This combination of increased surface Ni concentration and improved conductivity leads to lower overpotentials and faster reaction kinetics.^{[3][14]}

Q3: What is the effect of doping LaNiO_3 with other elements?

A3: Doping is a powerful technique to tune the properties of LaNiO_3 .

- A-site Doping (e.g., Strontium): Substituting La^{3+} with Sr^{2+} can introduce more oxygen vacancies to maintain charge neutrality, which in turn enhances photocatalytic activity and energy storage capacity.^[15] For supercapacitors, Sr-doping can increase specific capacity from $\sim 73 \text{ mAh g}^{-1}$ (undoped) to $\sim 116 \text{ mAh g}^{-1}$ (40% Sr-doping).^[10]
- A-site Doping (e.g., Zirconium): Doping with Zr has been studied for applications in methane reforming. A Zr doping level of up to $x=0.2$ in $\text{La}_{1-x}\text{Zr}_x\text{NiO}_3$ maintains a well-crystallized perovskite structure.^[12]
- High-Entropy Doping: While not specific to just LaNiO_3 , this strategy involves introducing multiple elements simultaneously. It can stabilize Ni-rich layered cathodes, improve cycling performance, and even allow for the replacement of cobalt.^[16]

Q4: What are the common synthesis methods for LaNiO_3 and how do they affect its properties?

A4: Several methods are used to synthesize LaNiO_3 , and the choice of method significantly impacts the material's physical characteristics, such as particle size, surface area, and crystallinity, which in turn affect electrochemical performance.^{[17][18]}

- Sol-Gel Method: This is a widely used "soft chemistry" approach that allows for the synthesis of materials at relatively low temperatures.[8][9][19] It can produce porous, high-surface-area materials, such as the honeycombed nanosheets seen in Sr-doped LaNiO₃.[9]
- Solid-State Reaction: This traditional method involves heating precursor oxides at high temperatures (e.g., 900°C for 10 hours in O₂). It generally results in larger particles with lower surface area compared to sol-gel methods.[1][20]
- Metal-Organic Deposition (MOD): This method is used to create thin films and coatings. The final properties, such as crystal orientation and surface smoothness, are highly dependent on the pyrolysis and annealing temperatures.[21]

Data Summary Tables

Table 1: Comparative Electrochemical Performance for OER on Modified LaNiO₃ Cathodes

Catalyst	Modification Strategy	Overpotential @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Reference
LaNiO ₃	Baseline (Nanorods)	363	120	[1]
0.25Fe-LNO	Heterostructure with FeOOH	284	69	[1]
Reduced LaNiO ₃	H ₂ Reduction (Oxygen Vacancies)	380	70.8	[3]

Table 2: Performance of Sr-Doped LaNiO₃ (LSNO) Electrodes for Supercapacitors

Electrode Material ($\text{La}_{1-x}\text{Sr}_x\text{NiO}_3-\delta$)	Sr Content (x)	Specific Capacity @ 0.6 A g ⁻¹ (mAh g ⁻¹)	Reference
LSNO-0	0.0	72.72	[10]
LSNO-0.1	0.1	95.72	[10]
LSNO-0.2	0.2	101.16	[10]
LSNO-0.4	0.4	115.88	[9][10]
LSNO-0.6	0.6	86.56	[10]

Table 3: Cycling Performance of LaNiO_3 -Coated Li-Rich Cathodes

Coating Amount (wt%)	Rate	Initial Discharge Capacity (mAh g ⁻¹)	Capacity Retention (after 50 cycles)	Reference
0% (Pristine)	1 C	~150	< 80%	[8]
3%	1 C	~208	92%	[8]
5%	1 C	~165	~85%	[8]

Experimental Protocols

Protocol 1: Synthesis of Porous Sr-Doped LaNiO_3 (LSNO) Nanosheets via Sol-Gel Method

This protocol is adapted from the synthesis of $\text{La}_{0.6}\text{Sr}_{0.4}\text{NiO}_3-\delta$.[9]

- Precursor Solution Preparation:

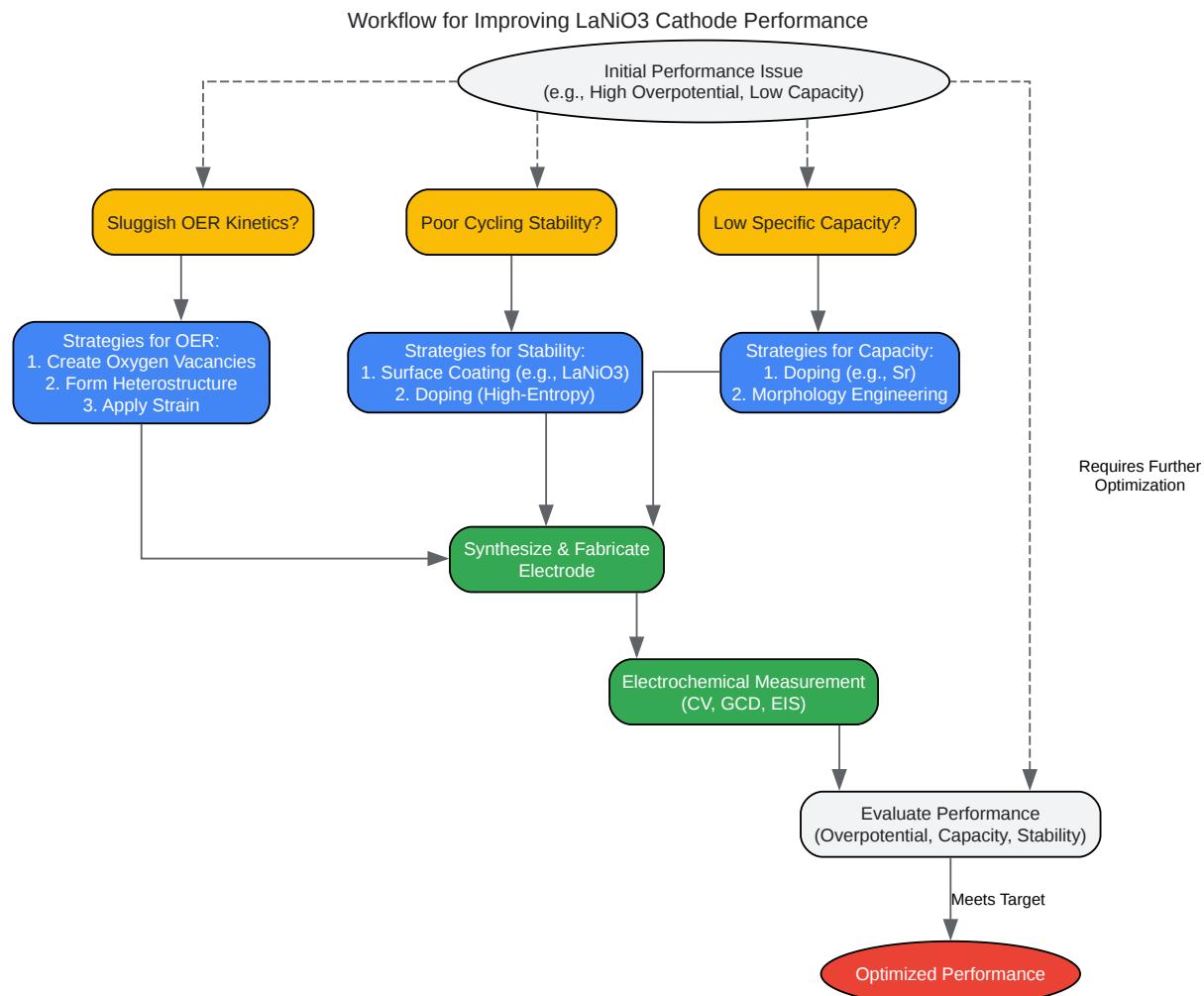
- Dissolve 0.6 mM of Lanthanum (III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$), 0.4 mM of Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$), and 1 mM of Nickel (II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in 25 mL of N,N-Dimethylformamide (DMF).

- Magnetically stir the solution for 3 hours at room temperature.
- Polymer Addition:
 - Add 0.45 g of polyvinylpyrrolidone (PVP-K30) to the mixed solution.
 - Continue magnetic stirring for 2 hours until a homogeneous solution is obtained.
- Gel Formation and Annealing:
 - Heat the solution while stirring until a gel is formed.
 - Dry the gel and then anneal it in a furnace to crystallize the perovskite material. (Note: Specific annealing temperature and duration should be optimized, but temperatures around 700°C are common for LaNiO_3 crystallization).[17][21]

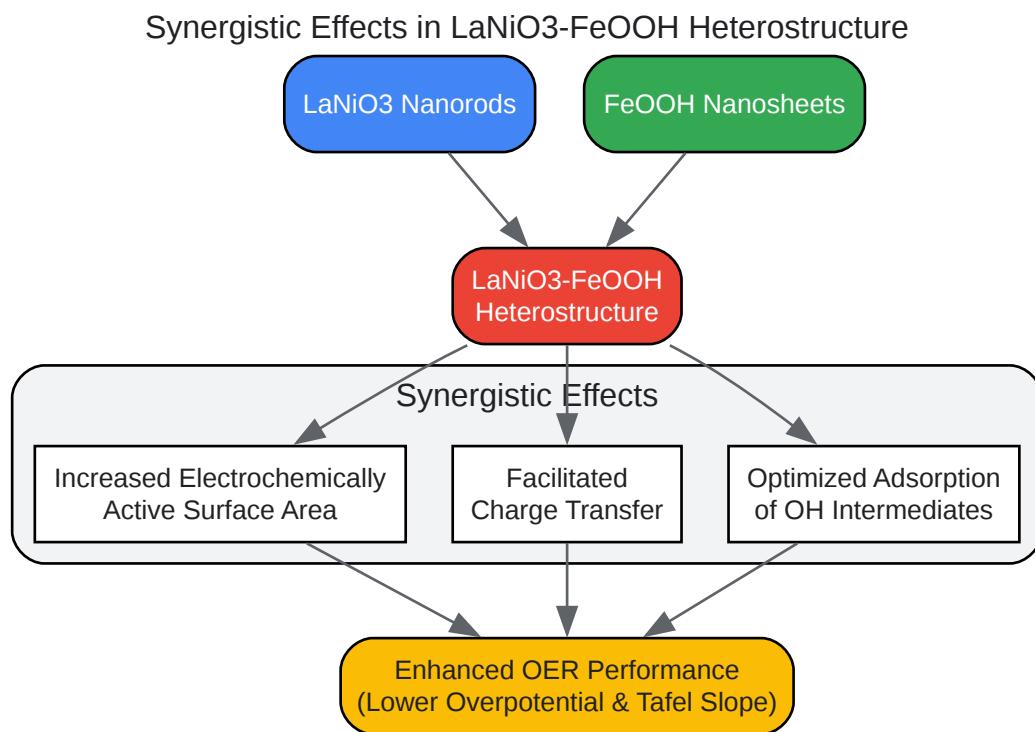
Protocol 2: Fabrication of a LaNiO_3 -Coated Li-Rich Cathode

This protocol describes a general method for coating $\text{Li}_{1.2}\text{Mn}_{0.54}\text{Ni}_{0.13}\text{Co}_{0.13}\text{O}_2$ (LMNC) particles.[8]

- Slurry Preparation:
 - Prepare the working electrode slurry by mixing the active material (pristine or LaNiO_3 -coated LMNC), acetylene black (conductive agent), and polyvinylidene fluoride (PVDF) binder in an 8:1:1 mass ratio.
 - Disperse the mixture in N-methyl-2-pyrrolidone (NMP) solvent to form a black slurry.
- Electrode Casting:
 - Coat the slurry onto clean aluminum foil using a blade tape casting method with a defined gap (e.g., 0.04 mm).
 - Dry the coated foil in a vacuum oven to remove the NMP solvent.
- Cell Assembly:

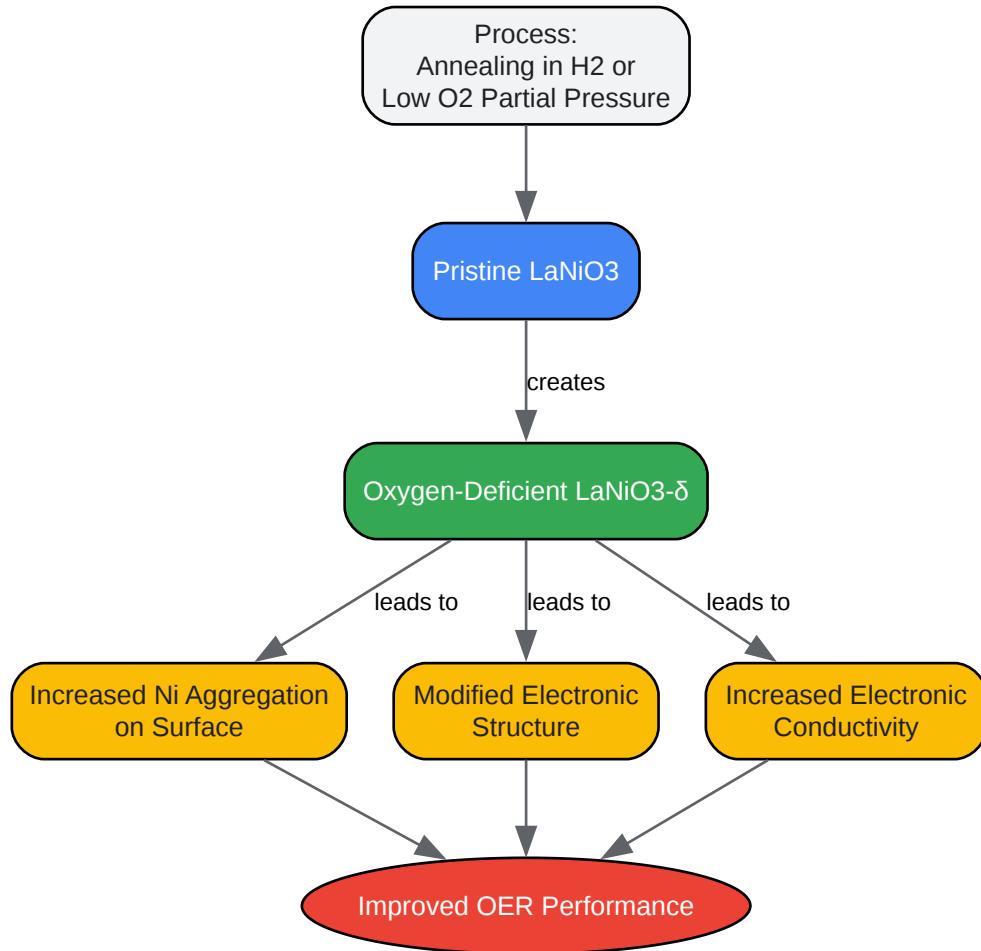

- Punch circular electrodes from the dried foil.
- Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte.

Protocol 3: Standard Electrochemical Characterization


This section outlines common electrochemical tests for cathode materials.[\[9\]](#)[\[19\]](#)

- Cyclic Voltammetry (CV):
 - Performed in a three-electrode system using a potentiostat (e.g., CHI660E).[\[9\]](#)
 - Used to determine the redox behavior and capacitive properties of the electrode at various scan rates (e.g., 5 mV s^{-1} to 80 mV s^{-1}).[\[9\]](#)
- Galvanostatic Charge-Discharge (GCD):
 - Measures the specific capacity of the electrode at different current densities (e.g., 0.6 A g^{-1} to 20 A g^{-1}).[\[9\]](#)
 - The shape of the GCD curve provides information about the energy storage mechanism (capacitive vs. battery-like).
- Electrochemical Impedance Spectroscopy (EIS):
 - Performed over a frequency range to analyze the resistive and capacitive components of the electrode-electrolyte system.
 - The resulting Nyquist plot can be used to determine the solution resistance (R_s), charge-transfer resistance (R_{ct}), and ion diffusion characteristics.[\[1\]](#)[\[9\]](#)

Visualizations


[Click to download full resolution via product page](#)

Caption: Logical workflow for diagnosing and improving LaNiO₃ cathode performance.

[Click to download full resolution via product page](#)

Caption: Synergistic effects in a LaNiO₃-FeOOH heterostructure for enhanced OER.

Impact of Oxygen Vacancy Creation on LaNiO₃[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Evaluating the Effect of Oxygen Vacancies on the Oxygen Evolution Reaction (OER) Activity of LaNiO₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Role of LaNiO₃ in suppressing voltage decay of layered lithium-rich cathode materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. eng.usf.edu [eng.usf.edu]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. Synthesis of Two-Dimensional Sr-Doped LaNiO₃ Nanosheets with Improved Electrochemical Performance for Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Synthesis and Application of Lanthanum₃ Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane – Oriental Journal of Chemistry [orientjchem.org]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. nemcatgroup.com [nemcatgroup.com]
- 15. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 16. Stabilizing Layered Cathodes by High-Entropy Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 19. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Strategies to improve the electrochemical performance of LaNiO₃ cathodes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13748301#strategies-to-improve-the-electrochemical-performance-of-lanio3-cathodes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com